molecular formula C12H16ClNO2 B035237 Acetanilide, 2-chloro-N-(2-ethoxyethyl)- CAS No. 102411-00-7

Acetanilide, 2-chloro-N-(2-ethoxyethyl)-

Cat. No. B035237
M. Wt: 241.71 g/mol
InChI Key: ABQSXHQIAIWLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is a chemical compound that has been extensively studied for its scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is commonly used in the laboratory for various experimental purposes.

Mechanism Of Action

Acetanilide, 2-chloro-N-(2-ethoxyethyl)- inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. The inhibition is reversible, and the enzyme activity can be restored by removing the inhibitor.

Biochemical And Physiological Effects

Acetanilide, 2-chloro-N-(2-ethoxyethyl)- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using Acetanilide, 2-chloro-N-(2-ethoxyethyl)- in lab experiments is its ability to inhibit the activity of enzymes. This makes it useful in studying enzyme kinetics and in drug discovery. However, its toxicity and potential side effects limit its use in vivo.

Future Directions

There are several future directions for the research on Acetanilide, 2-chloro-N-(2-ethoxyethyl)-. One area of interest is the development of more potent inhibitors of enzymes. Another area of interest is the synthesis of derivatives of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- that have improved pharmacological properties and reduced toxicity. Additionally, the antitumor activity of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- can be further explored to develop new cancer therapies.

Synthesis Methods

The synthesis of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- involves the reaction of 2-chloroethanol and ethyl acetate with aniline in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then heated and the product is purified through recrystallization.

Scientific Research Applications

Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is widely used in scientific research for its ability to inhibit the activity of enzymes such as chymotrypsin and trypsin. It is also used as a precursor to synthesize other compounds such as pharmaceuticals, agrochemicals, and dyes.

properties

CAS RN

102411-00-7

Product Name

Acetanilide, 2-chloro-N-(2-ethoxyethyl)-

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-N-(2-ethoxyethyl)-N-phenylacetamide

InChI

InChI=1S/C12H16ClNO2/c1-2-16-9-8-14(12(15)10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

ABQSXHQIAIWLAX-UHFFFAOYSA-N

SMILES

CCOCCN(C1=CC=CC=C1)C(=O)CCl

Canonical SMILES

CCOCCN(C1=CC=CC=C1)C(=O)CCl

Other CAS RN

102411-00-7

synonyms

2-chloro-N-(2-ethoxyethyl)-N-phenyl-acetamide

Origin of Product

United States

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